REACTION_CXSMILES
|
C(OC([N:11]1[CH2:14][CH:13]([C:15]2[O:16][CH:17]=[C:18]([CH3:20])[N:19]=2)[CH2:12]1)=O)C1C=CC=CC=1>C(O)C>[NH:11]1[CH2:14][CH:13]([C:15]2[O:16][CH:17]=[C:18]([CH3:20])[N:19]=2)[CH2:12]1
|
Name
|
3-(4-methyl-oxazol-2-yl)-azetidine-1-carboxylic acid benzyl ester
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(C1)C=1OC=C(N1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
3 times with hydrogen and was stirred at 30° C. under a balloon of hydrogen for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was purged 3 times with nitrogen
|
Type
|
CUSTOM
|
Details
|
The mixture was purged twice with nitrogen
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |